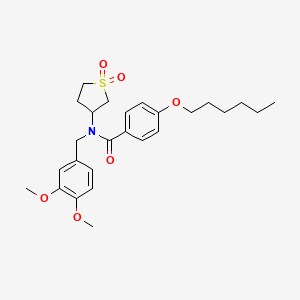

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide

Description

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is a structurally complex benzamide derivative featuring three distinct substituents:

- A 3,4-dimethoxybenzyl group, which contributes aromaticity and electron-donating methoxy groups.

- A 4-(hexyloxy) chain, providing lipophilicity and influencing solubility and membrane permeability.

Characterization methods like NMR, IR, and HRMS (as applied to analogous compounds in the evidence) would confirm its purity and tautomeric stability .

Properties

Molecular Formula |

C26H35NO6S |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-hexoxybenzamide |

InChI |

InChI=1S/C26H35NO6S/c1-4-5-6-7-15-33-23-11-9-21(10-12-23)26(28)27(22-14-16-34(29,30)19-22)18-20-8-13-24(31-2)25(17-20)32-3/h8-13,17,22H,4-7,14-16,18-19H2,1-3H3 |

InChI Key |

UZAGCMRMEXMEHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzyl chloride, tetrahydrothiophene, and 4-(hexyloxy)benzoic acid. The synthesis could involve:

Nucleophilic Substitution: Reacting 3,4-dimethoxybenzyl chloride with tetrahydrothiophene under basic conditions to form the intermediate.

Oxidation: Oxidizing the intermediate to introduce the dioxidotetrahydrothiophenyl group.

Amidation: Coupling the oxidized intermediate with 4-(hexyloxy)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield simpler thiophenyl derivatives.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, spectral characteristics, and physicochemical properties.

Substituent Effects on Physicochemical Properties

- Lipophilicity : The hexyloxy chain in the target compound likely increases lipophilicity compared to shorter alkyl or aromatic substituents (e.g., Rip-B’s phenethyl group ). This could enhance membrane permeability but reduce aqueous solubility.

- Polarity : The sulfone group in the target compound introduces polarity, analogous to sulfonylphenyl-containing triazoles in . This may improve binding to polar protein pockets.

- Steric Effects: The bulky sulfolane and dimethoxybenzyl groups may hinder rotational freedom compared to smaller substituents like morpholinomethyl (4d ).

Spectral Characteristics

- The target’s sulfone group would exhibit strong IR absorption at ~1150–1300 cm⁻¹, similar to sulfonylphenyl compounds in .

- Methoxy groups in the target and Rip-B show comparable NMR shifts (~3.8–4.0 ppm), confirming their electron-donating effects .

- Amide NH protons in the target would resonate downfield (~8–10 ppm), contrasting with tautomeric triazole-thiones lacking NH groups .

Biological Activity

The compound N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₃₁N₃O₄S

- Molecular Weight : 373.53 g/mol

The compound features a benzamide moiety, a tetrahydrothiophene ring, and two methoxy groups on the benzyl portion, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Antioxidant Activity : The presence of methoxy groups in the structure can enhance the antioxidant capacity, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting a potential role in treating infections.

Case Studies and Research Findings

A review of recent studies reveals several insights into the biological activity of this compound:

-

Anticancer Potential :

- A study investigated the effects of related compounds on cancer cell lines, demonstrating that certain derivatives inhibited cell proliferation and induced apoptosis in various types of cancer cells. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest (Table 1).

-

Neuroprotective Effects :

- Another research effort highlighted neuroprotective properties in models of neurodegeneration. The compound was found to reduce neuronal cell death induced by oxidative stress, potentially through its antioxidant activity (Table 2).

-

Antimicrobial Activity :

- A series of antimicrobial assays demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols (Table 3).

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10 | Apoptosis induction |

| This compound | MCF-7 | 15 | Cell cycle arrest |

| Compound B | A549 | 8 | Inhibition of proliferation |

Table 2: Neuroprotective Effects

| Treatment | Neuronal Cell Line | Viability (%) | Mechanism |

|---|---|---|---|

| Control | SH-SY5Y | 100 | Baseline viability |

| This compound | SH-SY5Y | 85 | Antioxidant activity |

| Compound C | SH-SY5Y | 70 | Neuroprotection |

Table 3: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Compound D | S. aureus | 16 |

| Compound E | P. aeruginosa | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.